(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Descripción
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The sulfamoyl group enhances hydrogen-bonding capacity, which may influence receptor binding or solubility .
Propiedades
IUPAC Name |
2,6-difluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S2/c1-26-8-7-22-13-6-5-10(28(20,24)25)9-14(13)27-17(22)21-16(23)15-11(18)3-2-4-12(15)19/h2-6,9H,7-8H2,1H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOEPOWZHPPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure and Substituent Variations
Benzo[d]thiazol-2(3H)-ylidene Derivatives
- Compound I5/I6 (): These derivatives share the benzo[d]thiazol-2(3H)-ylidene core but differ in substituents. I5 incorporates a benzofuroquinolinium iodide group, while I6 has a hydroxystyryl-quinolinium iodide moiety. The target compound’s sulfamoyl and methoxyethyl groups contrast with the charged aromatic systems of I5/I6, suggesting divergent applications (e.g., fluorescence vs. enzyme inhibition) .
- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides (): These analogs replace the sulfamoyl group with trifluoromethyl and acetamide substituents.
Thiadiazol-2-ylidene Derivatives ()
Compounds 4g and 4h feature a thiadiazol-2-ylidene core with dimethylamino-acryloyl and benzamide groups. IR data for 4g (1690 cm⁻¹, C=O) highlight similarities in amide bonding but differ from the sulfamoyl group’s vibrational modes .
Functional Group Analysis
Physicochemical and Stereochemical Considerations
- Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to alkyl or aromatic substituents in analogs like A-836339 (), which features a tetramethylcyclopropane carboxamide .
- Stereochemistry : The (Z)-configuration of the imine group is critical for spatial alignment of substituents, a feature shared with A-836339 (designated (N(Z)) in ) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
